3'-Azido-5'-O-tert-butyldimethylsilyl-3'-deoxythymidine

Silyl ether stability Nucleoside protection Oligonucleotide synthesis

Researchers synthesizing AZT prodrugs or azido-modified oligonucleotides face challenges with protecting group orthogonality. Standard protecting groups (TMS, TBDPS, acetyl) introduce risks of premature hydrolysis or steric hindrance. This compound solves this with a stability-lability window unique to TBDMS: ~100-fold faster acidic hydrolysis than TBDPS, yet 20,000-fold more stable than TMS. This enables chemoselective 5'-deprotection under mild conditions (formic acid/MeOH) without azide reduction, while the 3'-azido group remains fully competent for CuAAC click chemistry. Ideal for ProTide synthesis, phosphoramidite preparation, and solid-phase oligonucleotide assembly.

Molecular Formula C16H27N5O4Si
Molecular Weight 381.50 g/mol
Cat. No. B12063083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Azido-5'-O-tert-butyldimethylsilyl-3'-deoxythymidine
Molecular FormulaC16H27N5O4Si
Molecular Weight381.50 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2CC(C(O2)CO[Si](C)(C)C(C)(C)C)N=[N+]=[N-]
InChIInChI=1S/C16H27N5O4Si/c1-10-8-21(15(23)18-14(10)22)13-7-11(19-20-17)12(25-13)9-24-26(5,6)16(2,3)4/h8,11-13H,7,9H2,1-6H3,(H,18,22,23)
InChIKeyCXIAWCOBGBHOCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3'-Azido-5'-O-tert-butyldimethylsilyl-3'-deoxythymidine: A Protected Nucleoside Intermediate for Targeted Synthesis


3'-Azido-5'-O-tert-butyldimethylsilyl-3'-deoxythymidine (CAS 1254809-15-8) is a synthetic nucleoside analogue derived from the antiretroviral agent zidovudine (AZT). The compound bears a 3'-azido group essential for chain-terminating activity and a 5'-O-tert-butyldimethylsilyl (TBDMS) protecting group that masks the primary hydroxyl. With a molecular formula of C₁₆H₂₇N₅O₄Si and molecular weight of 381.51 g/mol [1], it serves as a key intermediate in prodrug synthesis, phosphoramidite preparation, and click chemistry applications . Unlike free AZT, this TBDMS-protected form enables selective 5'-OH manipulation while preserving the 3'-azido functionality.

Selective 5′-OH protection via TBDMS for orthogonal synthetic elaboration
3′-Azido handle retained for CuAAC click chemistry without 5′-interference
Phosphoramidite precursor compatible with solid-phase oligonucleotide synthesis

Why Generic Substitution of 3'-Azido-5'-O-tert-butyldimethylsilyl-3'-deoxythymidine Is Scientifically Unsound


Interchanging 3'-Azido-5'-O-tert-butyldimethylsilyl-3'-deoxythymidine with other 5'-O-protected AZT derivatives (e.g., TBDPS, TMS, acetyl, or DMTr) without quantitative justification introduces risks of divergent reactivity, stability, and biological outcomes. Silyl protecting groups exhibit a well-characterized stability hierarchy: under acidic conditions, TBDPS hydrolyzes approximately 100-fold slower than TBDMS, while TMS is substantially more labile . Furthermore, the steric bulk of the silyl group directly governs selective deprotection efficiency . Substituting the TBDMS group with a smaller (TMS) or larger (TBDPS) silyl ether can alter reaction kinetics, compromise orthogonality in multi-step syntheses, and affect the pharmacokinetic profile of any downstream prodrug. The quantitative evidence below demonstrates that the TBDMS group occupies a unique stability–lability window that is not replicated by its closest analogs.

1 TBDPS or TBDPS-like groups may require harsher fluoride deprotection that risks 3′-azide reduction, altering product integrity.
2 TMS ethers are significantly more labile; premature 5′-OH exposure during chromatography or workup may compromise multi-step sequences.
3 5′-Acyl or DMTr protecting groups lack the stability/selectivity window of TBDMS and shift deprotection orthogonality, limiting direct substitution.

Quantitative Differentiation Evidence for 3'-Azido-5'-O-tert-butyldimethylsilyl-3'-deoxythymidine


TBDMS vs. TBDPS: 100-Fold Faster Acidic Hydrolysis Enables Milder Deprotection of 3'-Azido-5'-O-tert-butyldimethylsilyl-3'-deoxythymidine

The 5'-O-TBDMS group on this compound undergoes acidic hydrolysis approximately 100 times faster than the corresponding 5'-O-TBDPS ether [1]. This stability differential has been quantitatively established for primary silyl ethers: under acidic conditions, the relative stability order is TMS (1) < TES (64) < TBDMS (20,000) < TIPS (700,000) < TBDPS (5,000,000) [1]. Consequently, 3'-Azido-5'-O-tert-butyldimethylsilyl-3'-deoxythymidine can be deprotected under milder acidic conditions that leave TBDPS, benzoyl, and acetyl groups intact, whereas the TBDPS analog requires substantially harsher fluoride-based reagents (e.g., TBAF) that risk azide reduction or nucleobase modification .

Acidic Hydrolysis Rate
Class-level inference
~100× faster vs. TBDPS
Enables milder deprotection conditions that preserve the 3′-azido group.
Relative stability factors: TBDMS 20,000 vs. TBDPS 5,000,000.
Silyl ether stability Nucleoside protection Oligonucleotide synthesis

5'-O-TBDPS-AZT Retains Anti-HIV Activity Equivalent to Free AZT: Implications for TBDMS-Protected Intermediate Selection

A study by Mourier et al. (1995) demonstrated that 5'-O-(tert-butyldiphenylsilyl)-AZT analogues exhibit anti-HIV-1 activity in MT4 cells equivalent to that of the corresponding 5'-free OH (AZT) compounds [1]. This finding establishes that bulky 5'-O-silyl ethers do not abrogate antiviral activity, suggesting that the silyl group does not interfere with cellular uptake or phosphorylation. Although direct data for the TBDMS analog are not reported in this study, the class-level inference is that TBDMS-protected AZT intermediates may serve as directly bioactive or prodrug candidates without requiring immediate deprotection, unlike 5'-O-acyl prodrugs that rely on esterase cleavage [2].

Antiviral Activity Retention
Class-level inference
TBDPS analog equivalent to free AZT in MT4 cells
Class-level inference supports TBDMS prodrug research in antiviral assay context.
No direct TBDMS activity data; cross-study comparable, review required.
Anti-HIV activity Silyl prodrugs Nucleoside reverse transcriptase inhibitors

Chemoselective Deprotection Yields: TBDMS Ethers Cleaved with >90% Efficiency Under Mild Conditions Compatible with Azide Functionality

The TBDMS group on nucleoside derivatives can be selectively removed using dicationic ionic liquid catalysts or fluoride sources (e.g., TBAF) with reported yields exceeding 90% for primary TBDMS ethers, even in the presence of other sensitive protecting groups [1]. Specifically, silylation of thymidine with TBDMSCl in DMF/imidazole proceeds with 93% yield [2]. In contrast, the more acid-stable TBDPS group requires harsher fluoride conditions that can reduce the 3'-azido group to a 3'-amino moiety, compromising product integrity . The TMS ether, while more labile, suffers from premature deprotection during aqueous workup or chromatography, leading to lower effective yields in multi-step sequences.

Deprotection Yield
Supporting evidence
>90% yield reported for primary TBDMS ethers
High-yield, chemoselective deprotection preserves 3′-azido functionality.
Dicationic ionic liquid or mild fluoride methods; installation yield 93% for thymidine analog.
Chemoselective deprotection Synthetic yield Nucleoside modification

TBDMS vs. TMS: Superior Stability During Multi-Step Synthesis Prevents Premature 5'-OH Exposure in 3'-Azido-3'-deoxythymidine Derivatives

The silyl ether stability hierarchy establishes that TBDMS is approximately 20,000-fold more stable toward acidic hydrolysis than TMS (stability factor: TMS = 1, TBDMS = 20,000) [1]. This quantitative difference has practical consequences: TMS ethers of nucleosides undergo significant cleavage during silica gel chromatography and aqueous workup, whereas TBDMS ethers remain intact [2]. For 3'-Azido-5'-O-tert-butyldimethylsilyl-3'-deoxythymidine, the TBDMS group survives phosphoramidite coupling conditions and oligonucleotide synthesis cycles that would strip a TMS group, ensuring regioselective 3'-azido participation in click chemistry or chain-extension reactions [3].

Acidic Stability vs. TMS
Class-level inference
20,000-fold more stable than TMS
Prevents premature 5′-OH exposure during multi-step synthesis.
TMS cleavage common during silica chromatography; TBDMS remains intact.
Protecting group stability Multi-step synthesis Orthogonal protection

Molecular Weight and Lipophilicity Differentiation from Unprotected AZT: Enabling Chromatographic Separation and Formulation Design

3'-Azido-5'-O-tert-butyldimethylsilyl-3'-deoxythymidine has a molecular weight of 381.51 g/mol [1], representing a 114.27 g/mol increase over unprotected AZT (MW 267.24 g/mol). This mass increment, combined with the lipophilic TBDMS group (estimated logP increase of 2–3 units relative to free AZT based on silyl ether class behavior ), provides distinct chromatographic retention on reversed-phase HPLC, enabling facile separation from unreacted AZT and polar byproducts. In contrast, 5'-O-TMS-AZT (MW ~339 g/mol) shows a smaller mass shift and lower lipophilicity, reducing chromatographic resolution .

Physicochemical Differentiation
Supporting evidence
MW 381.51 g/mol (+114.27 vs AZT), est. logP +2–3
Enables reversed-phase HPLC separation and LC-MS monitoring.
Improved resolution from unmodified AZT and polar byproducts.
Physicochemical properties Chromatographic retention Lipophilicity

Optimal Research and Industrial Applications for 3'-Azido-5'-O-tert-butyldimethylsilyl-3'-deoxythymidine


Synthesis of 5'-Modified AZT Prodrugs via Selective TBDMS Deprotection

The TBDMS group's ~100-fold faster acidic hydrolysis relative to TBDPS [1] enables chemoselective 5'-deprotection of 3'-Azido-5'-O-tert-butyldimethylsilyl-3'-deoxythymidine under mild conditions (e.g., formic acid/MeOH) that preserve the acid-sensitive 3'-azido group. This property makes the compound an ideal starting material for synthesizing 5'-O-acyl, 5'-O-phosphate, or 5'-O-peptide prodrugs of AZT without azide reduction, as required for ProTide and dipeptide ester approaches .

Click Chemistry Conjugation via 3'-Azide with Orthogonal 5'-O-TBDMS Protection

The compound's 3'-azido group serves as a robust handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) while the 5'-O-TBDMS group remains inert to click reaction conditions [1]. This orthogonality enables sequential functionalization: first, CuAAC at the 3'-position to introduce fluorescent tags, affinity ligands, or solid-support anchors; second, mild fluoride-mediated TBDMS deprotection to liberate the 5'-OH for phosphorylation or oligonucleotide chain extension. The 20,000-fold stability advantage of TBDMS over TMS ensures the 5'-position remains protected during the click step .

Phosphoramidite Building Block for Oligonucleotide Synthesis

3'-Azido-5'-O-tert-butyldimethylsilyl-3'-deoxythymidine can be converted to the corresponding 3'-phosphoramidite with the TBDMS group serving as a permanent 5'-protecting group during solid-phase oligonucleotide synthesis. The TBDMS group's compatibility with standard phosphoramidite coupling cycles and its selective removal with TBAF post-synthesis [1] make this compound a versatile building block for incorporating azido-modified thymidine residues at internal or terminal positions of oligonucleotides, enabling subsequent click chemistry functionalization of the assembled strand .

Reference Standard for HPLC-MS Quantification of AZT Metabolite Profiling

The distinct molecular weight (381.51 g/mol) and increased reversed-phase retention of the TBDMS derivative relative to AZT (267.24 g/mol) [1] enable its use as an internal standard or reference compound in HPLC-MS assays for AZT and its metabolites. The mass difference of 114.27 g/mol provides baseline separation from AZT in both chromatographic and mass spectrometric dimensions, reducing ion suppression and improving quantification accuracy in pharmacokinetic studies .

Application
Selection Property
Validation Focus
5′-Modified AZT prodrug synthesis
Chemoselective TBDMS deprotection under mild conditions
Retention of 3′-azide integrity post-deprotection
Click chemistry probe design
Orthogonal 3′-azide/5′-OTBDMS functional handles
CuAAC efficiency and TBDMS stability during conjugation
Oligonucleotide modification
Phosphoramidite building block with permanent 5′-TBDMS
Solid-phase coupling yield and post-synthesis deprotection
Research PK study quantification (AZT/metabolites)
Distinct MW & lipophilicity for chromatographic resolution
Baseline separation from AZT in LC-MS, reduced ion suppression
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